molecular formula C14H14ClNO2 B2481290 N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide CAS No. 871217-93-5

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2481290
CAS No.: 871217-93-5
M. Wt: 263.72
InChI Key: ZXUJFKOISSOAHU-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide and its derivatives have been explored for their potential anticancer activities. A study by Horishny, Arshad, and Matiychuk (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds exhibited selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, indicating their potential in leukemia treatment (Horishny, Arshad, & Matiychuk, 2021).

Crystal Structure Analysis

The crystal structure of similar compounds has been studied, providing insights into their molecular configuration. Subhadramma et al. (2015) analyzed the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, noting the inclination of the acetamide group to the furan ring and the formation of inversion dimers. Such structural studies are crucial for understanding the molecular interactions and properties of these compounds (Subhadramma et al., 2015).

Antifungal Effects

Kaplancıklı et al. (2013) focused on the antifungal properties of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives. These compounds showed significant antifungal activity against various fungi species, including T. harzianum, A. ochraceus, and C. albicans, and were more effective than ketoconazole in some cases. This indicates the potential of this compound derivatives in treating fungal infections (Kaplancıklı et al., 2013).

Anticonvulsant Properties

Shakya et al. (2016) synthesized N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives and evaluated them for anticonvulsant activity. Many compounds displayed significant anticonvulsant activity at low doses, comparable to phenytoin, suggesting their potential use in seizure management (Shakya et al., 2016).

Soil Adsorption and Herbicidal Activity

Peter and Weber (1985) investigated the adsorption and efficacy of alachlor and metolachlor, compounds related to this compound, in soil. Their study highlighted how soil properties affect the bioactivity of these herbicides, offering insights into their environmental impact and usage in agriculture (Peter & Weber, 1985).

Safety and Hazards

The safety and hazards associated with “N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide” are not explicitly mentioned in the available resources . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The synthesis of amides and esters containing furan rings, such as “N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide”, offers both economic and ecological benefits . These compounds add value to biorefinery processes or materials derived from renewable resources . Future research may focus on optimizing the synthesis process and exploring the potential applications of these compounds .

Properties

IUPAC Name

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c15-9-14(17)16(11-13-7-4-8-18-13)10-12-5-2-1-3-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUJFKOISSOAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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